molecular formula C18H18ClNO3 B6582910 {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate CAS No. 1241973-82-9

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate

Cat. No. B6582910
CAS RN: 1241973-82-9
M. Wt: 331.8 g/mol
InChI Key: RMGLQJZCXKJTPF-UHFFFAOYSA-N
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Description

“{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate” is an organic compound . It is a derivative of carbamic acid, with a 4-methylphenyl group and an ethyl group attached to the nitrogen atom of the carbamate group .


Synthesis Analysis

The synthesis of “{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate” could potentially involve the reaction of a 4-methylphenyl ethyl amine with a chloroformate to form the carbamate . The reaction of methanol and urea can also be used to prepare methyl carbamate .


Molecular Structure Analysis

The molecular structure of “{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate” consists of a carbamate group, a 4-methylphenyl group, and an ethyl group . The carbamate group consists of a carbonyl group (C=O) and an amine group (NH2) linked by an oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving “{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate” could include nucleophilic substitution, oxidation, and free radical bromination . The benzylic position of the molecule, which is adjacent to the aromatic ring, is particularly reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate” would depend on its molecular structure . For example, the presence of the carbamate group could influence its solubility in water, while the aromatic ring could contribute to its UV/Vis absorption properties .

Mechanism of Action

The mechanism of action of “{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate” in chemical reactions likely involves the reactivity of the carbamate group and the benzylic position . In nucleophilic substitution reactions, for example, a nucleophile could attack the carbonyl carbon of the carbamate group .

Safety and Hazards

As with any chemical compound, “{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate” should be handled with care to avoid exposure and potential health hazards . Specific safety data for this compound may not be readily available, but general precautions for handling carbamates should be followed .

properties

IUPAC Name

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12-3-5-14(6-4-12)13(2)20-17(21)11-23-18(22)15-7-9-16(19)10-8-15/h3-10,13H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGLQJZCXKJTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate

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